molecular formula C20H19ClN2O3S B11314935 6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11314935
M. Wt: 402.9 g/mol
InChI Key: YXRCQFAOHIRBFT-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrolidine ring, and a thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the chromene core.

    Incorporation of the Thiophene Moiety: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated chromene intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: Pyrrolidine, thiophene boronic acid derivatives

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced chromene derivatives

    Substitution: Functionalized chromene derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide
  • 6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide
  • 4-oxo-N-[2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Uniqueness

6-chloro-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is unique due to the presence of both the pyrrolidine and thiophene moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9 g/mol

IUPAC Name

6-chloro-4-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C20H19ClN2O3S/c21-13-5-6-17-14(10-13)16(24)11-18(26-17)20(25)22-12-15(19-4-3-9-27-19)23-7-1-2-8-23/h3-6,9-11,15H,1-2,7-8,12H2,(H,22,25)

InChI Key

YXRCQFAOHIRBFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CS4

Origin of Product

United States

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